Guanosine, 8-methyl-

Description

Contextualization of Nucleoside Modifications in Molecular Biology and Genetics

Nucleosides, composed of a nitrogenous base, a ribose or deoxyribose sugar, and a phosphate (B84403) group, are the monomers of nucleic acids. The genetic code is primarily dictated by the sequence of four standard bases: adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T) (or uracil (B121893) in RNA). However, the functional landscape of nucleic acids is vastly expanded by post-transcriptional and post-replication modifications to these bases, as well as to the sugar or phosphate backbone numberanalytics.comalliedacademies.orgnih.govnih.govptglab.comfrontiersin.org. These modifications, numbering over 170 identified types, are not mere biochemical curiosities; they actively participate in regulating gene expression, influencing RNA stability, modulating translation efficiency, and impacting cellular differentiation and development numberanalytics.comalliedacademies.orgnih.govnih.govptglab.comfrontiersin.org. For instance, methylation of cytosine in DNA is a well-established epigenetic mark that can silence genes, while various modifications in RNA, such as N6-methyladenosine (m6A), are critical for mRNA processing, stability, and translation alliedacademies.orgnih.govfrontiersin.org. Understanding these modifications is therefore essential for deciphering the intricate mechanisms governing cellular function and genetic information flow.

Significance of 8-Methylguanosine (B3263120) as a Modified Nucleoside

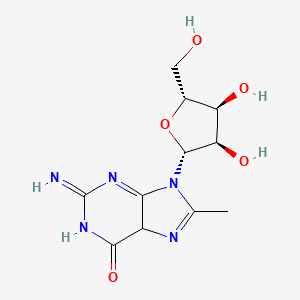

8-Methylguanosine is a derivative of guanosine (B1672433) where a methyl group is attached to the C8 position of the guanine base. This seemingly small chemical alteration has profound implications for nucleic acid structure and stability. The C8 position of guanine is sterically sensitive, and the introduction of a methyl group at this site strongly favors the syn conformation of the glycosidic bond rsc.orgmdpi.commdpi.com. This syn conformation is a hallmark of the left-handed Z-DNA and Z-RNA helices, which are characterized by a zigzag pattern and a different helical twist compared to the more common right-handed B-DNA and A-RNA forms rsc.orgmdpi.comwikipedia.org.

Crucially, the presence of 8-methylguanosine significantly stabilizes these left-handed helical structures, often allowing them to form and persist under physiological salt conditions, which are typically not permissive for the unmodified Z-DNA or Z-RNA oup.comacs.orgtandfonline.comacs.org. This stabilizing effect makes 8-methylguanosine and its derivatives invaluable tools for researchers investigating the structural and functional properties of Z-form nucleic acids. Furthermore, studies have indicated that modifications at the C8 position are generally not tolerated in the anti conformation typical of B-DNA due to steric clashes, thus promoting the transition to the Z-form mdpi.commdpi.com.

Historical Perspective on Z-DNA and Z-RNA Research Involving 8-Methylguanosine

The discovery of Z-DNA in 1979 by Andrew H. J. Wang, Alexander Rich, and colleagues marked a paradigm shift in our understanding of DNA polymorphism wikipedia.org. Initially, Z-DNA was observed in crystal structures of alternating cytosine-guanine sequences under high salt concentrations, and its biological relevance was a subject of intense debate due to the difficulty in observing it under physiological conditions rsc.orgmdpi.comwikipedia.org. The realization that certain chemical modifications could stabilize Z-DNA under more biologically relevant salt concentrations was a critical breakthrough.

The introduction of a methyl group at the C8 position of guanine (forming 8-methylguanosine) proved to be particularly effective in this regard. Early research demonstrated that incorporating 8-methylguanosine into DNA sequences, such as d(CGC[m8G]CG)2, significantly stabilized the Z-conformation, shifting the transition midpoint to much lower salt concentrations compared to unmodified DNA oup.comtandfonline.comacs.org. This finding enabled detailed structural and biochemical studies of Z-DNA under conditions that more closely mimic the cellular environment.

Subsequently, the concept was extended to RNA, with the development of modified nucleosides like 2′-O-methyl-8-methyl guanosine (m8Gm) to stabilize Z-RNA nih.govmedchemexpress.com. Z-RNA, analogous to Z-DNA, is a left-handed helical form of RNA that has been linked to biological processes such as immune responses and viral inhibition mdpi.comnih.govresearchgate.net. The ability of 8-methylguanosine and its derivatives to stabilize these non-canonical structures has been instrumental in identifying Z-DNA/Z-RNA binding proteins, such as the Zα domain of ADAR1, and in exploring the functional roles of these unique nucleic acid conformations in cellular pathways mdpi.comwikipedia.orgresearchgate.netoup.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15N5O5 |

|---|---|

Molecular Weight |

297.27 g/mol |

IUPAC Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-8-methyl-5H-purin-6-one |

InChI |

InChI=1S/C11H15N5O5/c1-3-13-5-8(14-11(12)15-9(5)20)16(3)10-7(19)6(18)4(2-17)21-10/h4-7,10,17-19H,2H2,1H3,(H2,12,15,20)/t4-,5?,6-,7-,10-/m1/s1 |

InChI Key |

ZJRXCAQZFLRRHM-XXWJQXOGSA-N |

Isomeric SMILES |

CC1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

CC1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Structural Stabilization by 8 Methylguanosine

Stabilization of Z-RNA

The stabilization of Z-RNA has historically been more challenging than Z-DNA, as the transition typically requires very high salt concentrations mdpi.comnih.gov. However, the development of modified nucleosides has also provided tools to stabilize Z-RNA. 2′-O-methyl-8-methyl guanosine (B1672433) (m8Gm) has been synthesized and shown to be an effective stabilizer of Z-RNA.

Effect of m8Gm: The incorporation of m8Gm into RNA sequences, such as r(CGC[m8Gm]CG)2, markedly stabilizes the Z-RNA form even under low salt conditions nih.govmedchemexpress.com. This stabilization is attributed to the same C8-methyl group-induced preference for the syn conformation of the guanine base, coupled with the conformation of the ribose sugar.

Comparison with Native RNA: Studies comparing the salt-induced A-Z transition in RNA have shown that the presence of even a single m8Gm residue can significantly lower the salt concentration required for the transition. For example, the midpoint NaClO4 concentration for the transition of r(CGC[m8Gm]CG)2 was found to be 880 mM, a substantial reduction from the >6000 mM required for native r(CGCGCG)2 nih.gov. This indicates that m8Gm is a potent Z-RNA stabilizer, enabling structural and functional studies of Z-RNA under more accessible conditions.

Table 2: Midpoint NaClO4 Concentrations for A-Z Transition in RNA Oligonucleotides

| RNA Oligonucleotide Sequence | Modification | Midpoint NaClO4 Concentration (mM) | Reference |

| r(CGCGCG)2 | Unmodified | >6000 | nih.gov |

| r(CGC[m8Gm]CG)2 | 2′-O-Methyl-8-methylguanosine | ~880 | nih.gov |

Note: NaClO4 is used as the salt in these experiments to induce the A-Z transition in RNA.

Conformational and Structural Perturbations in Nucleic Acids Induced by 8 Methylguanosine

Stabilization of Z-RNA Conformation

2'-O-Methyl-8-methylguanosine (m8Gm) as a Z-RNA StabilizerSimilar to its DNA counterpart, the modified nucleoside 2'-O-methyl-8-methylguanosine (m8Gm) has been developed as a potent stabilizer of the Z-RNA conformationnih.govmedchemexpress.combioscience.co.ukmedchemexpress.comnih.gov. Incorporation of m8Gm into RNA oligonucleotides dramatically stabilizes the Z-RNA form, maintaining this structure even under physiological salt concentrations, which is a significant advancement given that Z-RNA typically requires very high salt conditions for stabilizationnih.govmedchemexpress.combioscience.co.ukmedchemexpress.comnih.gov. Furthermore, m8Gm can induce the A- to Z-RNA transition in sequences that do not naturally favor Z-RNA formation, such as those containing AU base pairsnih.gov. This modification also demonstrates the capacity to stabilize Z-DNA under low salt conditionsmedchemexpress.combioscience.co.uk. The stabilization effect is linked to the favorable syn conformation adopted by the m8Gm base and the C3'-endo conformation of the ribose sugar induced by the 2'-O-methyl groupnih.govresearchgate.net.

The thermodynamic impact of m8Gm incorporation on the A-Z transition in RNA has been investigated, revealing favorable free energy changes and increased melting temperatures (Tm) compared to unmodified RNA researchgate.netresearchgate.netmdpi.com.

| Oligonucleotide Sequence | Modification | Tm1 (°C) | ΔTm (°C) | ΔG298K (kcal/mol) | Midpoint NaClO4 (mM) |

| r(CGCGCG)2 | None (Control) | 33.5 | - | -1.1 | ~7000 (for transition) |

| r(CGC[m8Gm]CG)2 | m8Gm | 40.0 | +6.5 | -1.7 | 880 |

| r(C[m8Gm]C[m8Gm]CG)2 | m8Gm | 45.7 | +12.2 | -2.1 | 100 |

| r(CGCGUGCG)/r(C[m8Gm]CAC[m8Gm]CG) | m8Gm | 45.7 | +8.0 | -2.5 | 2360 |

Note: Midpoint NaClO4 concentrations are indicative of the salt concentration required for the A-Z transition.

Compound List

Guanosine (B1672433), 8-methyl- (also referred to as 8-methylguanosine (B3263120), m8G)

2'-O-Methyl-8-methylguanosine (m8Gm)

Structural Characterization of Z-RNA Containing m8Gm

The stabilization of the Z-form in RNA, which typically requires high salt concentrations, has been a considerable challenge in structural biology. The development of modified nucleosides, such as 2′-O-methyl-8-methyl guanosine (m8Gm), has provided a crucial tool for overcoming this hurdle. Research has demonstrated that the incorporation of m8Gm into RNA sequences can markedly stabilize the Z-RNA conformation, even under low salt and physiological salt conditions medchemexpress.commedchemexpress.comnih.govnih.govresearchgate.net.

Structural studies, including Nuclear Overhauser Effect (NOE) spectroscopy, have confirmed that the methyl group at the C8 position of guanine (B1146940) in m8Gm favors a syn conformation of the nucleobase nih.govresearchgate.net. This conformational preference is a key factor in stabilizing the Z-RNA helix. Molecular models derived from these studies indicate that the C8-methyl groups are positioned externally to the Z-RNA helix, contributing to increased stability through favorable interactions or reduced steric hindrance nih.gov. Circular dichroism (CD) spectroscopy is a primary technique used to characterize the Z-RNA conformation, exhibiting characteristic spectral patterns that differ significantly from the A-form nih.govresearchgate.net. The presence of m8Gm shifts the salt concentration required for the A- to Z-RNA transition to much lower, more physiological levels researchgate.net.

A-Z RNA Transition Dynamics

The transition between the right-handed A-form and the left-handed Z-form of RNA is a dynamic process influenced by various factors, including salt concentration and sequence composition. The incorporation of m8Gm into RNA sequences has been shown to significantly influence these transition dynamics by lowering the energy barrier for Z-RNA formation nih.govresearchgate.net. Specifically, m8Gm facilitates the A- to Z-RNA transition, even in RNA sequences containing AU base pairs, which are generally less prone to adopting the Z-conformation nih.gov.

The stabilizing effect of m8Gm is quantifiable by the reduction in the midpoint salt concentration (e.g., NaClO4) required to induce the A-Z transition. For instance, native RNA may require concentrations as high as 4090 mM NaClO4 for this transition, whereas RNA containing m8Gm can exhibit Z-RNA characteristics at concentrations as low as 880 mM or even 100 mM for sequences with multiple m8Gm modifications researchgate.net. This enhanced stabilization under low salt conditions indicates that m8Gm plays a critical role in shifting the equilibrium towards the Z-form, making it more accessible for structural and functional studies under biologically relevant conditions.

Modulation of Base Pairing Properties in Modified Nucleic Acids

The introduction of an 8-methyl group onto guanine (m8G) significantly stabilizes the Z-DNA conformation, even under physiological salt conditions oup.comtandfonline.com. This stabilization is attributed to the favorable syn conformation adopted by the m8G nucleobase, which contributes to a reduction in the entropic penalty associated with Z-DNA formation nih.govacs.org. Studies have estimated that the presence of m8G in DNA sequences can stabilize the Z-conformation by at least ΔG = −0.8 kcal/mol relative to the unmodified DNA oup.comresearchgate.netoup.com. This stabilization allows for the Z-form to be adopted by a wider range of DNA sequences and under conditions closer to physiological ones.

Impact on Genetic Material Structural Stability and Replication Fidelity

Regarding replication fidelity , the direct impact of 8-methylguanosine itself on the accuracy of DNA polymerases during replication is not extensively detailed in the provided search results. The literature predominantly focuses on m8G's role in conformational stabilization. However, the broader context of DNA damage and repair highlights how various base modifications can influence replication fidelity. For instance, lesions like 8-oxoguanine and O6-methylguanine are known to cause misincorporations and mutations, leading to reduced replication fidelity oup.comembopress.orgnih.govoup.commdpi.comembopress.orgnih.govnih.govnih.gov. These studies underscore the sensitivity of DNA polymerases to modified bases and the importance of repair mechanisms in maintaining genomic stability. While m8G's primary contribution is to structural stability via Z-form promotion, the potential for such modifications to interact with replication machinery or influence the stability of replication intermediates remains an area of ongoing investigation.

Interaction with Z-DNA and Z-RNA Binding Proteins

Unlike the canonical right-handed A-form and B-form helices, Z-DNA and Z-RNA are left-handed double helices characterized by a zigzagging phosphodiester backbone. A key feature of the Z-conformation is that purine (B94841) residues, such as guanine, adopt a syn conformation, where the base is rotated around the glycosidic bond relative to the sugar, in contrast to the anti conformation seen in A- and B-forms.

The introduction of a bulky group, such as a methyl group, at the C8 position of guanosine sterically favors the syn conformation. Consequently, 8-methylguanosine is a powerful stabilizer of the Z-form in both DNA and RNA. nih.gov The incorporation of 2′-O-methyl-8-methylguanosine (m⁸Gm) into an RNA oligonucleotide has been shown to dramatically stabilize the Z-RNA structure, inducing the transition from the A-form to the Z-form at significantly lower salt concentrations than required for unmodified RNA. nih.gov This stabilizing property makes 8-methylguanosine and its derivatives valuable tools for studying the structure of Z-RNA and its interactions with biological partners, such as the Zα domain of the RNA-editing enzyme ADAR1 (Adenosine Deaminase Acting on RNA 1). nih.gov The Zα domain specifically binds to Z-RNA, and m⁸Gm-stabilized Z-RNA has been used to visualize and investigate this protein-RNA complex. nih.gov

| RNA Sequence | Number of m⁸Gm Modifications | Midpoint NaClO₄ Concentration for A-Z Transition (mM) |

|---|---|---|

| r(CGCGCG)₂ | 0 | 4090 |

| r(CGC[m⁸Gm]CG)₂ | 1 per strand | 880 |

| r(C[m⁸Gm]C[m⁸Gm]CG)₂ | 2 per strand | 100 |

Data sourced from a study on Z-form RNA stabilization, demonstrating that increasing the number of m⁸Gm modifications significantly lowers the salt concentration required to induce the Z-conformation. nih.gov

Recognition by DNA Repair Proteins (e.g., Rad14 and XPA for C8-arylated guanosine)

Nucleotide Excision Repair (NER) is a versatile DNA repair pathway that removes a wide variety of bulky, helix-distorting lesions from DNA. frontiersin.orgresearchgate.net A key protein in this pathway is Xeroderma Pigmentosum Complementation Group A (XPA), and its yeast homolog, Rad14. biorxiv.org XPA plays a critical role in damage verification and acts as a scaffold to assemble other NER proteins at the site of the lesion.

Studies on large, bulky adducts at the C8 position of guanine, such as C8-arylamine adducts, show that they are recognized and repaired by the NER pathway. biorxiv.orgbiorxiv.org Crystal structures of the Rad14 protein in complex with DNA containing a C8-fluorenyl-dG adduct reveal that the protein does not directly interact with the chemical adduct itself. biorxiv.org Instead, it recognizes the structural distortion and increased flexibility that the bulky lesion imparts on the DNA helix. biorxiv.org The binding of two XPA/Rad14 molecules induces a sharp kink or bend in the DNA at the damage site, a structural signature that propagates the repair process. biorxiv.org

The NER pathway's reliance on recognizing significant helical distortion means it is unlikely to be activated by small, non-distorting adducts. The methyl group of 8-methylguanosine is a very small adduct compared to the large arylamine groups known to be NER substrates. There is no evidence to suggest that the 8-methyl group causes a sufficient structural perturbation to the DNA helix to be recognized by XPA/Rad14 and trigger the NER cascade.

Immunomodulatory Aspects and Toll-like Receptor 7 (TLR7) Activation by Guanosine Analogs

Toll-like Receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a vital role in the innate immune system by recognizing single-stranded RNA (ssRNA), particularly from viral pathogens. researchgate.net Beyond viral RNA, TLR7 can also be activated by small molecule agonists, including a class of guanosine analogs. invivogen.comresearchgate.netresearchgate.net

Research has shown that certain C8-substituted and N7,C8-disubstituted guanine ribonucleosides function as small molecule immunostimulants by activating TLR7. invivogen.comresearchgate.net This activation of immune cells, such as plasmacytoid dendritic cells and macrophages, leads to the production of cytokines, including type I interferons (IFN-α/β) and pro-inflammatory cytokines like IL-6 and TNF-α. researchgate.netnih.gov Often, the activation of TLR7 by these guanosine analogs occurs synergistically, where the presence of both the small molecule and an oligoribonucleotide enhances the immune response.

While direct studies naming 8-methylguanosine are part of a broader class, related compounds such as 7-thia-8-oxoguanosine and 8-hydroxyguanosine (B14389) (8-OHG) have been explicitly identified as TLR7 agonists. invivogen.com The structural requirement for immunostimulatory activity in this class of compounds points to the critical role of substitutions at the C8 and N7 positions of the purine ring. researchgate.net This body of evidence strongly indicates that 8-methylguanosine fits the structural profile of a guanosine analog capable of contributing to TLR7-mediated immune activation.

| Compound | Interaction with TLR7 | Effect |

|---|---|---|

| Guanosine (G) / Deoxyguanosine (dG) | Agonist (synergistic with ssRNA) | Activates TLR7 in the presence of oligoribonucleotides. |

| 7-Thia-8-oxoguanosine | Agonist | Induces cytokine production in mouse immune cells via TLR7. invivogen.com |

| 7-Deazaguanosine | Agonist | Activates mouse immune cells via TLR7. invivogen.com |

| 8-Hydroxyguanosine (8-OHG) | Agonist (synergistic with ssRNA) | Activates TLR7 in the presence of oligoribonucleotides. |

| 7-Methylguanosine (7-MetG) | Agonist (synergistic with ssRNA) | Activates TLR7 in the presence of oligoribonucleotides. |

| 2′-O-methyl-guanosine | Antagonist | Can blunt TLR7 sensing of otherwise agonistic ssRNAs. nih.gov |

Conclusion

Synthesis of Specific 8-Methylguanosine Analogues

2'-O-Methyl-8-methylguanosine (m8Gm)

The synthesis of 2'-O-Methyl-8-methylguanosine (m8Gm) is achieved through phosphoramidite (B1245037) chemistry, a standard technique for oligonucleotide synthesis nih.govmdpi.com. This method involves the preparation of m8Gm-incorporating oligonucleotides using a DNA/RNA synthesizer. The introduction of a methyl group at the C8 position is key to stabilizing the Z-form of RNA, a left-handed helical structure. Research indicates that the methyl group at C8 favors the syn conformation, which contributes significantly to the stabilization of Z-RNA nih.govresearchgate.net. The synthesis protocols often involve protecting groups and specific reaction conditions to ensure the correct modification and subsequent incorporation into RNA strands nih.gov.

8-Bromoguanosine (B14676) and 8-Carboxyphenyl-2'-deoxyguanosine

8-Bromoguanosine: The synthesis of 8-bromoguanosine is a well-established process, often serving as an intermediate for further chemical modifications nih.govnih.govresearchgate.netmedchemexpress.comglpbio.com. One common method involves the bromination of guanosine (B1672433) derivatives. For instance, 8-bromoguanosine has been synthesized from 8-bromoguanosine itself via nucleophilic substitution with nitrite (B80452), although this specific reaction leads to 8-nitroguanosine (B126670) nih.gov. A reported synthetic route for 8-bromoguanosine involves protecting the 2-NH2 group of 8-bromoguanosine with a dimethylaminomethylene group, followed by conversion to its 5'-monomethoxytrityl derivative, and then introduction of a leaving group at the 2'-position to form a thioanhydro bridge cdnsciencepub.com. Another approach involves the use of 8-bromoguanosine as a precursor for synthesizing 8-substituted seleno cyclic nucleotides and nucleosides nih.gov.

8-Carboxyphenyl-2'-deoxyguanosine: Information directly detailing the synthesis of "8-Carboxyphenyl-2'-deoxyguanosine" was not found in the provided search results. However, the general strategies for modifying the 8-position of deoxyguanosine involve coupling reactions or substitutions. For example, the synthesis of 8-substituted guanosine derivatives often starts from 8-bromoguanosine or related precursors, where the bromine atom serves as a handle for further functionalization nih.govnih.gov.

8-Nitroguanine (B15626) and 8-Oxo-7,8-Dihydroguanosine Derivatives

8-Nitroguanine: The synthesis of 8-nitroguanine and its derivatives has been explored through several methods. One approach involves the reaction of 8-bromoguanosine with sodium nitrite in dimethyl sulfoxide (B87167) at 70°C for 3 hours, yielding 8-nitroguanosine with a yield of 10-20% nih.gov. This method is described as a nucleophilic substitution. Another synthesis route for 8-nitroguanosine involves reacting 8-bromoguanosine with potassium nitrite in DMF at 100°C in the presence of 18-crown-6 (B118740) oup.com. Research also details the synthesis of 8-nitroguanosine nucleosides via a multi-step process starting from guanosine, involving bromination and subsequent nitration oup.comresearchgate.net. The synthesis of 8-nitroguanine has also been attempted using guanine (B1146940) with peroxynitrite, though this method is noted for low efficiency and handling difficulties due to peroxynitrite's toxicity google.com. Alternative methods using acetic anhydride (B1165640) and nitric acid to create acetyl nitrate (B79036) as the nitrating agent have been developed, offering advantages over peroxynitrite or 8-bromoguanine (B1384121) routes google.com.

8-Oxo-7,8-Dihydroguanosine Derivatives: The synthesis of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodGuo) from 2'-deoxyguanosine (B1662781) (dGuo) has been optimized using a Cu(II)/H2O2/ascorbate system nih.govresearchgate.nettandfonline.com. One improved method synthesizes 8-oxodGuo with a yield of 72.0% nih.govresearchgate.nettandfonline.com. This process involves reacting dGuo with copper(II) sulfate, ascorbic acid, and hydrogen peroxide. The optimized reaction includes a pre-purification step that enhances the stability of 8-oxodGuo researchgate.net. Other methods for synthesizing oxidized guanine bases, such as 8-oxo-rG, involve preparing phosphoramidite building blocks for oligonucleotide synthesis researchgate.net.

8-Trifluoromethyl 2'-Deoxyguanosine

The synthesis of 8-trifluoromethyl-2'-deoxyguanosine (CF3dG) has been achieved through various methods, often employing radical reactions. One approach involves a catalytic system of H2O2, FeSO4, and H2SO4 in DMSO for a one-step synthesis, yielding CF3dG in 45% nih.gov. This method utilizes a radical reaction between dG and CF3I. The synthesized CF3dG is reported to adopt a syn conformation, which significantly stabilizes Z-DNA nih.govoup.comspringernature.com. Further synthetic protocols involve using (CF3SO2)2Zn as a reagent for trifluoromethylation of protected and unprotected purine (B94841) ribonucleosides and ribonucleotides, with yields up to 95% for nucleosides acs.org. These trifluoromethylated nucleosides can be used as probes for observing Z-DNA structure in vitro and in living cells via 19F NMR spectroscopy oup.comspringernature.com.

Role of 8 Methylguanosine in Nucleic Acid Integrity and Dynamics

Formation Mechanisms of 8-Methylguanine (B1496458) Lesions

The presence of 8-methylguanine lesions in DNA can arise from various endogenous and exogenous sources, reflecting the constant exposure of genetic material to chemical and metabolic stressors.

Alkylation of DNA by Environmental Mutagens

Environmental mutagens, a diverse group of chemicals found in pollutants, industrial byproducts, and even certain foods, can directly alkylate DNA bases. Guanine (B1146940), with its nucleophilic sites, is particularly susceptible to such modifications. Alkylating agents can introduce methyl groups or other alkyl chains to various positions on the guanine molecule. Specifically, alkylation at the C8 position of guanine by methyl radicals, generated from sources like methylhydrazine oxidation catalyzed by horseradish peroxidase, can lead to the formation of 8-methylguanine nih.gov. These reactions are a significant contributor to the DNA damage burden imposed by environmental exposures nih.gov.

Byproduct of Normal Cellular Metabolism

Beyond external agents, normal cellular metabolic processes also contribute to the endogenous formation of DNA damage, including methylation. S-adenosylmethionine (SAM), the primary biological methyl donor, can spontaneously methylate DNA bases, leading to lesions such as N7-methylguanine, N3-methyladenine, and O6-methylguanine nih.govoup.com. While O6-methylguanine is a well-studied mutagenic lesion, other metabolic byproducts and reactive species generated during normal cellular respiration, such as reactive oxygen species (ROS), can also lead to guanine modifications. The precise pathways leading to 8-methylguanine formation as a direct byproduct of normal cellular metabolism, distinct from oxidative damage, are less characterized but are an area of ongoing research.

Oxidative Formation of 8-Methylguanine 7-Oxide from 8-Methylguanine

Reactive oxygen species (ROS), byproducts of aerobic metabolism, are potent oxidants that can damage DNA. Guanine is particularly susceptible to oxidation due to its low redox potential mdpi.comnih.gov. While the direct oxidation of guanine at the C8 position typically leads to 8-oxo-7,8-dihydroguanine (8-oxoG), specific oxidative pathways can lead to further modifications. The transformation of 8-methylguanine into 8-methylguanine 7-oxide is a less commonly described oxidative event. However, general oxidative processes can lead to complex modifications of guanine derivatives. For instance, hydroxyl radicals (•OH) can attack the C8 position of guanine, initiating a cascade that can lead to various oxidized products mdpi.comacs.orgdcu.ie. The specific conversion of 8-methylguanine to its 7-oxide form would likely involve a secondary oxidative step targeting the methyl group or the ring structure under specific ROS conditions.

Endogenous DNA Damage and Repair Pathways

The cellular environment is in a constant state of flux, with endogenous processes continuously generating DNA damage. Guanine, being the most oxidizable base, is a frequent target for ROS mdpi.comnih.gov. This oxidative stress can lead to the formation of lesions like 8-oxo-7,8-dihydroguanine (8-oxoG) mdpi.comresearchgate.net. While 8-methylguanine itself is not as extensively studied as 8-oxoG in the context of endogenous damage, alkylation at the C8 position can occur through various endogenous methylating agents or radical reactions nih.gov.

The cell employs a sophisticated array of DNA repair pathways to counteract this damage. Base Excision Repair (BER) is a primary mechanism for removing small base modifications, including oxidative lesions like 8-oxoG and certain alkylated bases mdpi.comsigmaaldrich.commdpi.com. Enzymes such as 8-oxoguanine DNA glycosylase (OGG1) specifically recognize and excise 8-oxoG mdpi.com. For alkylated bases, enzymes like alkyladenine DNA glycosylase (AAG) and O6-methylguanine-DNA methyltransferase (MGMT) play crucial roles in removing specific methyl adducts mdpi.commdpi.comresearchgate.netpressbooks.pub. The repair of 8-methylguanine lesions would likely involve pathways capable of recognizing and excising alkylated purines, potentially BER or other specialized glycosylases.

Implications for Genomic Integrity and Stability

The presence of DNA lesions, including modified bases like 8-methylguanine, can compromise genomic integrity and stability. These lesions can distort the DNA helix, interfere with DNA replication fidelity, and stall transcription or replication forks, leading to DNA strand breaks or mutations sigmaaldrich.comuomus.edu.iqjcpjournal.org.

Influence on Gene Expression Regulation and Mutagenesis Pathways

DNA lesions can exert profound effects on gene expression and contribute to mutagenesis. The presence of modified bases can lead to mispairing during DNA replication, resulting in point mutations. For example, 8-oxoG, a common oxidative lesion, can mispair with adenine (B156593) instead of cytosine, leading to G:C to T:A transversion mutations nih.govresearchgate.netresearchgate.net. While the specific mutagenic potential of 8-methylguanine is less characterized than that of 8-oxoG or O6-methylguanine, its structural alteration could similarly lead to replication errors.

Furthermore, DNA lesions can directly interfere with the process of transcription. They can stall RNA polymerase, leading to transcriptional arrest and the activation of transcription-coupled repair pathways nih.gov. In some cases, lesions can also lead to transcriptional mutagenesis, where errors are incorporated into the nascent RNA strand pnas.org. The impact of 8-methylguanine on these processes would depend on its ability to impede RNA polymerase progression or to be misread during transcription. The stabilization of Z-DNA by 8-methylguanine might also indirectly influence gene expression by altering the accessibility of DNA to transcription factors or regulatory proteins.

Compound List:

8-Methylguanine

8-Methylguanine 7-Oxide

8-oxo-7,8-dihydroguanine (8-oxoG)

8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxo-dG)

O6-methylguanine (O6-MeG)

N7-methylguanine

N3-methyladenine

O4-methylthymine

N3-methylcytosine

N1-methyladenine

N1-methylguanine

N3-methylguanine

O6-chloroethylguanine

Benzo[a]pyrene diol epoxide-dG adduct

Aristolactam I-dA adduct

Etheno DNA adducts (1,N6-ethenoadenine, 3,N4-ethenocytosine, N2,3-ethenoguanine, 1,N2-ethenoguanine)

1,2,3,4-diepoxybutane (DEB) DNA lesions

2-hydroxy-3,4-epoxybut-1-yl (HEB) DNA lesions

Thymine (B56734) glycol

Dihydrouracil

2,6-diamino-4-oxo-5-formamidopyrimidine

2,5-diamino-4H-imidazolone

2,2,4-triamino-5-(2H)-oxazolone

5-guanidino-4-nitroimidazole

Guanidinohydantoin

Spiroiminodihydantoin

Cyanuric acid

Parabanic acid

Oxaluric acid

Urea

5',8-cyclo-2'-deoxyadenosine

5',8-cyclo-2'-deoxyguanosine

7,8-dihydro-8-oxoadenine

4,6-diamino-5-formamidopyrimidine (B1223167)

N-methylpurines

N-methylated DNA adducts

Methylreductic acid (MRA)

Hydroxymethylreductic acid (HMRA)

N-nitroso compounds

S-adenosylmethionine (SAM)

FapyG

FapyG (2,5-FapyG)

8-hydroxyguanine (B145757) (8OHG)

8-oxoguanine (8-oxoG)

8-oxo-dGTP

7,8-dihydro-8-oxo-adenine

FapyG (2,5-FapyG)

Advanced Analytical and Spectroscopic Characterization of 8 Methylguanosine and Its Nucleic Acid Conjugates

Spectroscopic Methods for Conformational and Structural Analysis

Spectroscopic techniques are paramount in determining the three-dimensional structure and conformational dynamics of nucleic acids. For 8-methylguanosine (B3263120) and its derivatives, these methods are particularly valuable in understanding their influence on DNA and RNA secondary structures, such as the B-Z transition.

Circular Dichroism (CD) Spectroscopy for B-Z Transitions

Circular Dichroism (CD) spectroscopy is a sensitive technique for detecting conformational changes in chiral molecules like DNA and RNA, making it ideal for monitoring the B-Z transition. The B-form DNA typically exhibits a positive Cotton effect around 260–280 nm and a negative effect near 245 nm, while the left-handed Z-form DNA displays a distinct spectrum with a significant negative band around 290 nm and a positive band around 260 nm. The relative proportion of B and Z forms can be quantified by observing changes in ellipticity at specific wavelengths, such as 295 nm.

The incorporation of 8-methylguanosine into DNA sequences has been shown to significantly stabilize the Z-conformation, even under physiological salt conditions. Studies have demonstrated that oligonucleotides containing m8G exhibit a markedly lower midpoint NaCl concentration required for the B-Z transition compared to their unmodified counterparts. For instance, the hexamer d(CGC[m8G]CG)2 shows a B-Z transition midpoint at approximately 4.5 mM NaCl, whereas the unmodified d(CGCGCG)2 requires around 2.6 M NaCl for the same transition tandfonline.comoup.com. Similarly, in RNA, the incorporation of 2′-O-methyl-8-methylguanosine (m8Gm) stabilizes the Z-form, lowering the midpoint NaClO4 concentration for the A-Z transition from over 4 M for native RNA to 880 mM for r(CGC[m8Gm]CG)2 nih.gov. These findings underscore the potent Z-DNA and Z-RNA stabilizing effect of the 8-methyl modification.

Mass Spectrometry (MS)-Based Approaches for Modification Identification and Profiling

Mass Spectrometry (MS) is a powerful analytical technique for identifying and quantifying chemical modifications in biomolecules, including RNA and DNA. Coupled with separation techniques like Liquid Chromatography (LC), LC-MS/MS provides high sensitivity and specificity for detecting modified nucleosides nih.gov.

MS-based approaches identify nucleoside modifications by analyzing their characteristic mass-to-charge (m/z) ratios. The presence of a methyl group at the 8-position of guanosine (B1672433) results in a specific mass shift compared to unmodified guanosine, which can be readily detected and quantified nih.govresearchgate.net. This allows for the identification and profiling of 8-methylguanosine modifications within complex biological samples or synthesized oligonucleotides. For instance, MS can be used to confirm the presence of various RNA modifications, including methylated guanosines, in ribosomal RNA or messenger RNA, contributing to the field of epitranscriptomics nih.govrhhz.netresearchgate.netacs.org. The ability of MS to detect minute quantities and differentiate between modified and unmodified bases makes it an essential tool for comprehensive analysis nih.gov.

Data Tables

Table 1: Midpoint NaCl Concentrations for B-Z Transition of DNA and RNA Oligonucleotides

| Oligonucleotide Sequence | Modification | Midpoint NaCl (mM) | Reference |

| d(CGCGCG)2 | Unmodified | ~2600 | oup.com |

| d(CGC[m8G]CG)2 | 8-methylguanine (B1496458) | 4.5 | oup.com |

| r(CGCGCG)2 | Unmodified | >6000 | nih.gov |

| r(CGC[m8Gm]CG)2 | 2′-O-methyl-8-methylguanosine | 880 | nih.gov |

Table 2: Key 2D-NOESY Observations for Z-DNA Conformational Analysis

| Observation | Significance | Reference |

| Strong cross-peak between 8-methyl (or 8-CF3) and sugar H1′ proton | Indicates syn glycosidic conformation of guanine (B1146940) residues. | oup.comnih.govresearchgate.netresearchgate.net |

| Cross-peaks between cytosine amino protons and opposite strand C1'H5 protons | Characteristic of Z-DNA structure due to sheared base pairing. | nih.govresearchgate.netoup.com |

| Inter-residue NOEs (e.g., H8-H1′, H6-H1′) | Establishes sequential connectivity and backbone conformation. | oup.comresearchgate.netnih.govnih.gov |

Compound List

Guanosine, 8-methyl- (8-methylguanosine, m8G)

Deoxyguanosine

Guanine

8-trifluoromethyl-2'-deoxyguanosine (8-FG)

2'-O-methyl-8-methylguanosine (m8Gm)

Oligodeoxyribonucleotides

Oligoribonucleotides

Derivatives and Analogues of 8 Methylguanosine: Synthetic Strategies and Functional Exploration

8-Methylguanine (B1496458) 7-Oxide: Synthesis and Assessment of Biological Activity

The synthesis of 8-methylguanine 7-oxide has been achieved through a multi-step chemical process known as the "phenacylamine route". nih.govnih.gov This synthetic pathway begins with the condensation of α-(4-methoxybenzylamino)propiophenone with 2-amino-6-chloro-5-nitro-4(3H)-pyrimidinone. The resulting phenacylaminopyrimidinone intermediate then undergoes cyclization, followed by the removal of the 4-methoxybenzyl protecting group to yield the final product, 8-methylguanine 7-oxide. nih.govnih.gov

Following its synthesis, 8-methylguanine 7-oxide and its 9-arylmethyl derivatives were evaluated for their biological activity. The compounds were tested for potential antileukemic and antimicrobial effects. The results of these biological assessments indicated that both the parent N-oxide and its derivatives exhibited only very weak antileukemic activity and were devoid of any significant antimicrobial activity. nih.govnih.gov

2'-O-Methyl-8-methylguanosine (m8Gm): Synthesis and Application as a Z-RNA Stabilizer

The synthesis of 2'-O-Methyl-8-methylguanosine (m8Gm) and its incorporation into RNA oligonucleotides is accomplished using standard phosphoramidite (B1245037) chemistry. elsevierpure.comnih.gov This method allows for the site-specific insertion of the modified nucleoside into a growing RNA chain on a DNA/RNA synthesizer. The key modification in m8Gm is the presence of a methyl group at the C8 position of the guanine (B1146940) base, which sterically favors a syn conformation, and a 2'-O-methyl group on the ribose sugar, which contributes to a C3'-endo sugar pucker. Both of these structural features are characteristic of the left-handed Z-RNA conformation. elsevierpure.com

The introduction of m8Gm into RNA oligonucleotides has been shown to be a powerful strategy for stabilizing the Z-RNA structure, a rare left-handed helical form of RNA. nih.govrsc.org The A-form to Z-form transition in RNA typically requires extremely high salt concentrations (e.g., ~6 M NaClO₄), making the study of Z-RNA challenging under physiological conditions. elsevierpure.com However, the incorporation of m8Gm dramatically lowers the salt concentration required for this transition. elsevierpure.comnih.gov This stabilization effect is significant, allowing Z-RNA structures to be formed and studied at or near physiological salt concentrations. elsevierpure.com The stabilizing effect is potent enough that even oligonucleotides containing traditionally non-Z-forming base pairs, like A-U, can be converted to the Z-form when m8Gm is present. elsevierpure.com

The ability of m8Gm to stabilize Z-RNA provides a crucial tool for investigating the structure and biological function of this unusual RNA conformation. It facilitates structural studies by techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy and enables the exploration of interactions between Z-RNA and specific binding proteins, such as the Zα domain of the RNA-editing enzyme ADAR1. elsevierpure.comrsc.org

Table 1: Effect of m8Gm Incorporation on A-to-Z RNA Transition

| RNA Oligonucleotide | Number of m8Gm Modifications | Midpoint NaClO₄ Concentration (mM) for A-Z Transition |

|---|---|---|

| r(CGCGCG)₂ | 0 | 4090 |

| r(CGC[m8Gm]CG)₂ | 1 | 880 |

| r(C[m8Gm]C[m8Gm]CG)₂ | 2 | 100 |

| r(CGCGUGCG)/r(C[m8Gm]CAC[m8Gm]CG) | 2 | 2360 |

| r(C[m8Gm]CGU[m8Gm]CG)/r(C[m8Gm]CAC[m8Gm]CG) | 4 | 850 |

This table is generated based on data from Molecules (2018). elsevierpure.com

C8-Modified Deoxyguanosines (e.g., 8-Bromo-2'-deoxyguanosine, 8-Carboxyphenyl-2'-deoxyguanosine) as Z-DNA Facilitators

Modification of the C8 position of deoxyguanosine with bulky substituents is a well-established strategy to promote the transition from the canonical right-handed B-DNA to the left-handed Z-DNA conformation. The presence of a large group at this position creates steric hindrance with the sugar-phosphate backbone, favoring the syn glycosidic bond conformation required for purines in Z-DNA. elsevierpure.comnih.gov

8-Bromo-2'-deoxyguanosine ((Br)G) is a classic example of such a modification. Oligodeoxynucleotides (ODNs) containing (Br)G are synthesized to stabilize the Z-DNA form. elsevierpure.comnih.gov Studies have shown that the conversion of (Br)G is higher in Z-DNA compared to B-DNA during one-electron attachment reactions, such as those induced by gamma-radiolysis. elsevierpure.comnih.gov This is because the C8 position of the guanine base is more exposed to the solvent in the Z-DNA conformation, enhancing its reactivity. elsevierpure.comnih.gov

Similarly, C8-aryl-2'-deoxyguanosine adducts, including those with a carboxyphenyl group, are potent inducers of the B-to-Z transition. nih.gov The introduction of a single C8-arylguanine modification into a DNA hairpin sequence can significantly lower the salt concentration needed to achieve a 1:1 ratio of B-DNA to Z-DNA. elsevierpure.com The presence of such adducts can drive the equilibrium towards the Z-form even under physiological conditions, particularly in the presence of cations like Mg²⁺ and spermine. elsevierpure.com These C8-arylguanine adducts are therefore valuable tools for studying the structure and biological implications of Z-DNA, which has been linked to processes like gene transcription and carcinogenesis. nih.govnsc.ru

Exploration of 8-Oxo- and 8-Mercapto-Guanosine Derivatives for Cellular Response Modulation

8-Oxo-guanosine derivatives , such as 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-oxo-dG), are common products of oxidative DNA damage resulting from cellular exposure to reactive oxygen species (ROS). The formation of 8-oxo-dG in cellular DNA is a significant biomarker for oxidative stress. This lesion is mutagenic because it can lead to mispairing with adenine (B156593) during DNA replication. Beyond its role as a damage marker, 8-oxo-dG can also influence DNA structure. The presence of the 8-oxo group favors the syn conformation of the nucleobase, which can facilitate the formation of Z-DNA. elsevierpure.com This structural change may play a role in cellular responses to oxidative damage. Furthermore, extracellular 8-oxoG has been shown to act as an immunostimulatory agent, capable of activating dendritic cells, which are key players in both innate and adaptive immunity.

8-Mercaptoguanosine (8-MGuo) is another C8-substituted guanosine (B1672433) derivative that has been identified as a biological response modifier. nsc.ru Research has demonstrated that 8-MGuo, along with 8-bromoguanosine (B14676) (8-BrGuo), can activate B cells, a type of lymphocyte crucial for the humoral immune response. nsc.ru Specifically, 8-MGuo induces murine B cells to proliferate and differentiate into antibody-producing cells in vitro. nsc.ru This activation appears to be selective for larger, previously activated B cells. nsc.ru Additionally, these 8-substituted guanosines can increase the expression of Ia antigens on the surface of both small and large B cells. nsc.ru These findings suggest that 8-MGuo and related compounds modulate cellular responses by directly stimulating key components of the immune system. nsc.ru

Purine (B94841) Nucleoside Analogues: Mechanisms of Action (e.g., inhibition of DNA synthesis, induction of apoptosis)

Purine nucleoside analogues are a class of compounds that mimic naturally occurring purines and are widely used as cytotoxic agents in cancer therapy. Their primary mechanisms of action involve the disruption of nucleic acid synthesis and the induction of programmed cell death, or apoptosis.

Inhibition of DNA Synthesis: Upon entering a cell, these analogues are metabolized into their triphosphate forms. These activated forms can then interfere with DNA synthesis through several pathways:

Inhibition of DNA Polymerases: The analogue triphosphates can act as competitive inhibitors of DNA polymerases, blocking the incorporation of natural deoxynucleoside triphosphates.

Chain Termination: Incorporation of the analogue into a growing DNA strand can prevent further elongation by DNA polymerase, leading to chain termination.

Inhibition of Ribonucleotide Reductase: Some analogues can inhibit ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, thereby depleting the pool of precursors necessary for DNA synthesis.

Induction of Apoptosis: The cellular damage caused by the inhibition of DNA synthesis and the incorporation of fraudulent bases into DNA triggers apoptosis. This process is a major endpoint of the action of purine nucleoside analogues. The induction of apoptosis can occur through multiple signaling cascades:

Mitochondrial Pathway: DNA damage can activate the intrinsic, or mitochondrial, pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, which leads to the activation of a cascade of enzymes called caspases (like caspase-9 and caspase-3) that execute cell death.

Direct Apoptosome Binding: Some analogue triphosphates may directly bind to and activate the apoptosome, a key protein complex that initiates the caspase cascade.

p53 Modulation: The cellular stress induced by these analogues can lead to the stabilization and activation of the p53 tumor suppressor protein, which can in turn transcriptionally activate pro-apoptotic genes.

Design and Application of Fluorescent and NMR Reporter Nucleosides (e.g., 8-trifluoromethyl 2'-deoxyguanosine)

To study the complex structures and dynamics of nucleic acids within the cellular environment, researchers have developed specialized nucleoside analogues that act as reporters for spectroscopic techniques like fluorescence and Nuclear Magnetic Resonance (NMR).

Fluorescent Nucleosides: Fluorescent nucleoside analogues are designed to be chemically and structurally similar to their natural counterparts but possess favorable photophysical properties, such as high fluorescence quantum yields. When incorporated into DNA or RNA, their fluorescence can be sensitive to the local microenvironment, allowing for the real-time monitoring of:

Nucleic acid conformation and folding.

Interactions with proteins and small molecules.

Detection of DNA lesions or specific sequences.

NMR Reporter Nucleosides: NMR spectroscopy is a powerful tool for determining the three-dimensional structure of biomolecules. The introduction of specific isotopes can enhance NMR studies. 8-trifluoromethyl 2'-deoxyguanosine (B1662781) (CF₃dG) is a prime example of an NMR reporter nucleoside designed for ¹⁹F NMR. The trifluoromethyl (CF₃) group provides several advantages:

Z-DNA Stabilization: Like other bulky C8 substituents, the CF₃ group strongly favors the syn conformation, making it a potent stabilizer of Z-DNA.

Sensitive ¹⁹F NMR Probe: The fluorine nucleus (¹⁹F) is an ideal NMR probe due to its high sensitivity and the lack of natural fluorine background signals in biological systems.

In-Cell applications: The distinct ¹⁹F NMR signal from CF₃dG allows for the direct observation of Z-DNA structures and their interactions with proteins not only in vitro but also within living cells.

The development of such reporter nucleosides provides invaluable tools for elucidating the structure-function relationships of nucleic acids in their native biological context.

Broader Academic Research Implications and Future Directions

Insights into Conformational Plasticity of Nucleic Acids and their Biological Roles

The methylation at the C8 position of guanosine (B1672433) introduces a significant steric barrier that forces the glycosidic bond to adopt a syn conformation, as opposed to the more common anti conformation found in standard B-form DNA. This forced conformation is a key characteristic of the left-handed Z-DNA and Z-RNA helices. The incorporation of 8-methylguanosine (B3263120) into oligonucleotides acts as a powerful stabilizer of this alternative Z-form structure, even under physiological salt conditions where the right-handed B-form would typically dominate. nih.govmdpi.comuq.edu.au

Research has demonstrated that introducing 8-methylguanosine into DNA or RNA sequences dramatically lowers the salt concentration required to induce the transition from the B-form to the Z-form. nih.gov For instance, a hexamer DNA sequence d(CGC[m⁸G]CG)₂, where m⁸G is 8-methyl-2'-deoxyguanosine, exhibits a Z-conformation with a midpoint transition at just 4.5 mM NaCl, a drastic reduction from what is required for the unmodified sequence. nih.gov Similarly, incorporating a modified 2′-O-Methyl-8-methylguanosine into an RNA sequence can lower the required NaClO₄ concentration for the A-to-Z transition from over 4000 mM to 880 mM. nih.gov

This stabilization of an alternative nucleic acid conformation has significant biological implications. The existence of Z-DNA and Z-RNA in vivo is linked to specific biological functions, including transcription and immune response. nih.gov Proteins containing a specific Z-form-binding domain, known as Zα, can recognize and bind to these left-handed structures. nih.gov One such protein is the RNA-editing enzyme ADAR1, which contains a Zα domain and is involved in the interferon-response pathway. nih.gov The ability of 8-methylguanosine to create stable Z-form substrates has been instrumental in studying these interactions and elucidating the biological roles of Z-DNA and Z-RNA.

| Oligonucleotide Sequence | Modification | Midpoint NaCl Concentration (mM) |

|---|---|---|

| d(CGCGCG)₂ | None (Unmodified) | 2550 |

| d(CGC[m⁸G]CG)₂ | One 8-methyl-2'-deoxyguanosine | 4.5 |

| d(C[m⁸G]C[m⁸G]CG)₂ | Two 8-methyl-2'-deoxyguanosines | <1 |

Development of Chemical Probes and Tools for Studying Nucleic Acid Structure and Protein Interactions

The capacity of 8-methylguanosine to reliably induce and stabilize the Z-conformation makes it an invaluable chemical tool for biochemical and structural biology research. uq.edu.aumedchemexpress.com Scientists can synthesize oligonucleotides containing 8-methylguanosine at specific positions to serve as stable probes for investigating biological phenomena related to Z-form nucleic acids. uq.edu.au

These synthetic Z-DNA and Z-RNA molecules are crucial for:

Structural Studies: They provide stable subjects for high-resolution structural analysis by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for a detailed examination of the Z-helix architecture. nih.govnih.gov

Protein Binding Assays: Stable Z-form oligonucleotides are used as bait to identify and characterize proteins that specifically bind to this conformation. This has been fundamental to studying the Zα domain of proteins like ADAR1 and its interaction with Z-RNA. nih.gov

Functional Analysis: By creating stable Z-form substrates, researchers can investigate the functional consequences of protein binding, such as the enzymatic activity of ADAR1 on Z-RNA. nih.gov

The use of 8-methylguanosine and its derivatives, such as 2′-O-Methyl-8-methylguanosine, allows for the creation of research tools that can probe the molecular basis of Z-form-specific reactions under conditions that mimic the cellular environment. uq.edu.aunih.gov

Contribution to Understanding Mutagenesis and DNA Repair Pathways at a Molecular Level

8-methylguanine can be formed in DNA through the action of methyl radicals, classifying it as a form of DNA damage. nih.gov While a less common lesion than other alkylated or oxidized bases like O6-methylguanine or 8-oxoguanine, its presence in the genome necessitates cellular repair to maintain integrity. Unrepaired alkylated bases are often mutagenic; for example, O6-methylguanine can mispair with thymine (B56734) during replication, leading to G:C to A:T transition mutations. nih.govpnas.org

The primary cellular defense against such base lesions is the Base Excision Repair (BER) pathway. nih.govmdpi.com This pathway is initiated by a class of enzymes called DNA glycosylases, which recognize the damaged base and cleave the N-glycosidic bond to remove it from the DNA backbone. youtube.comwikipedia.org While the specific glycosylase that excises 8-methylguanine is not as extensively studied as those for other lesions, the repair of N-alkylated purines is typically handled by N-methylpurine-DNA glycosylase (also known as Alkyladenine DNA glycosylase or AAG/MPG). nih.gov This enzyme recognizes and removes a variety of damaged purines, initiating a process that ultimately restores the correct nucleotide. Studying lesions like 8-methylguanine helps to delineate the substrate specificity and efficiency of these crucial repair enzymes, providing a more complete picture of how cells protect their genomes from alkylating damage.

| Repair Pathway | Key Initiating Enzyme(s) | Types of Lesions Repaired |

|---|---|---|

| Base Excision Repair (BER) | DNA Glycosylases (e.g., AAG/MPG, OGG1) | Small, non-helix-distorting lesions (e.g., alkylated bases, oxidized bases) |

| Nucleotide Excision Repair (NER) | XPC-RAD23B complex | Bulky, helix-distorting lesions (e.g., pyrimidine (B1678525) dimers) |

| Direct Reversal | O6-methylguanine-DNA methyltransferase (MGMT) | O6-methylguanine |

Advancements in Nucleic Acid-Based Technologies and Research Methodologies

The understanding of 8-methylguanosine's structural effects has directly contributed to advancements in research methodologies. The ability to control the conformational state of DNA and RNA is a powerful tool. The synthesis of oligonucleotides containing 8-methylguanosine is now a standard method for producing stable Z-form nucleic acids for laboratory use. uq.edu.au

This control over nucleic acid architecture has potential applications in broader technologies:

DNA Nanotechnology: This field aims to build novel structures and devices using DNA as a programmable material. The ability to introduce stable left-handed helical segments with 8-methylguanosine provides another component for the design of complex, three-dimensional DNA architectures. wikipedia.org

Biosensors: DNA-based biosensors often rely on conformational changes that occur upon target binding. mdpi.comnih.govmdpi.com Oligonucleotides engineered with 8-methylguanosine could be used to design probes that switch between B and Z forms in the presence of specific proteins, ions, or other molecules, generating a detectable signal. The stability of the Z-form induced by 8-methylguanosine enhances the reliability of such probes.

By providing a simple and effective chemical method to manipulate one of the most fundamental properties of nucleic acids—their helical structure—research on 8-methylguanosine has advanced the toolkit available to molecular scientists and engineers.

Q & A

Q. Table 1: Common Characterization Techniques

| Technique | Purpose | Critical Parameters |

|---|---|---|

| -NMR | Methyl group identification | Chemical shift (~1.5–3.0 ppm for CH) |

| HRMS | Molecular weight validation | Accuracy < 5 ppm error |

| HPLC-PDA | Purity assessment | Retention time matching reference standards |

(Advanced) How can researchers resolve contradictions in reported biological activities of 8-methylguanosine across studies?

Answer:

Contradictions often arise from variability in experimental conditions or model systems. Mitigation strategies include:

- Systematic review : Conduct meta-analyses to identify confounding variables (e.g., cell line differences, concentration ranges) .

- Dose-response standardization : Use IC/EC values normalized to control assays.

- Reproducibility checks : Replicate key experiments under identical conditions (e.g., pH, temperature, solvent) and report raw data in supplementary materials .

Q. Example Workflow :

Compare studies for methodological disparities (e.g., in vitro vs. in vivo models).

Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. fluorescence polarization).

Apply statistical tools (ANOVA, t-tests) to assess significance of discrepancies .

(Basic) What experimental protocols ensure stability of 8-methylguanosine in aqueous solutions during storage?

Answer:

Stability is pH- and temperature-dependent. Recommended practices:

- Buffered solutions : Use phosphate buffer (pH 6.8–7.4) to minimize hydrolysis.

- Storage conditions :

- Stability monitoring : Conduct periodic HPLC analysis to detect degradation products .

(Advanced) What mechanistic hypotheses explain the role of 8-methylguanosine in RNA modification pathways?

Answer:

Current hypotheses focus on its interaction with methyltransferases and RNA-binding proteins:

- Enzymatic methylation : Investigate whether 8-methylguanosine acts as a substrate or inhibitor for enzymes like METTL3/METTL14 using kinetic assays (e.g., , ) .

- Structural impact : Use molecular dynamics (MD) simulations to predict conformational changes in RNA helices upon methylation.

- Functional assays : Apply CRISPR-Cas9 knockout models to assess gene expression changes in methyltransferase-deficient cells .

(Basic) How should researchers design controls for cytotoxicity assays involving 8-methylguanosine?

Answer:

- Negative controls : Use untreated cells and solvent-only groups (e.g., DMSO at equivalent concentrations).

- Positive controls : Include known cytotoxic agents (e.g., cisplatin for apoptosis assays).

- Endpoint validation : Measure ATP levels (via luminescence) and membrane integrity (LDH release) to confirm mechanism .

(Advanced) What statistical approaches are optimal for analyzing dose-dependent effects of 8-methylguanosine in heterogeneous cell populations?

Answer:

- Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).

- Error analysis : Calculate standard deviation (SD) or confidence intervals (CI) for triplicate/triplicate+ experiments.

- Heterogeneity adjustment : Apply mixed-effects models to account for variability in cell subpopulations .

(Basic) What are the best practices for quantifying 8-methylguanosine in biological matrices (e.g., plasma, tissue)?

Answer:

- Extraction : Use methanol:acetonitrile (1:1) for protein precipitation.

- Quantification :

(Advanced) How can in vitro findings for 8-methylguanosine be translated to in vivo models while minimizing off-target effects?

Answer:

- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution via radiolabeling (e.g., -8-methylguanosine).

- Toxicity screening : Conduct organ-specific histopathology and serum biomarker analysis (e.g., ALT, creatinine).

- Dose optimization : Use allometric scaling from in vitro IC to in vivo equivalent doses .

(Basic) Which spectroscopic techniques differentiate 8-methylguanosine from its isomers or degradation products?

Answer:

- UV-Vis spectroscopy : Compare shifts (8-methylguanosine: ~252 nm vs. guanosine: ~254 nm).

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks in crowded spectral regions .

(Advanced) What interdisciplinary strategies are recommended to explore novel applications of 8-methylguanosine in epigenetics or synthetic biology?

Answer:

- Collaborative frameworks : Combine cheminformatics (QSAR modeling) with CRISPR-based screens to identify novel targets.

- High-throughput screening : Use fragment-based libraries to assess binding to RNA aptamers or riboswitches.

- Ethical reporting : Disclose potential dual-use risks in publications involving synthetic RNA modifications .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.